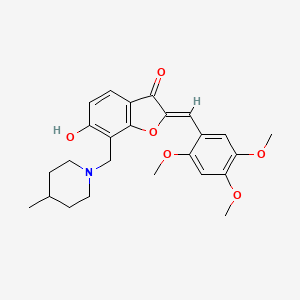

(Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-15-7-9-26(10-8-15)14-18-19(27)6-5-17-24(28)23(32-25(17)18)12-16-11-21(30-3)22(31-4)13-20(16)29-2/h5-6,11-13,15,27H,7-10,14H2,1-4H3/b23-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEJDLGYXZXMPX-FMCGGJTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4OC)OC)OC)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4OC)OC)OC)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a novel derivative of benzofuran, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular structure of the compound includes a benzofuran core substituted with various functional groups that contribute to its biological properties. The presence of a hydroxyl group and a piperidine moiety is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit potent anticancer properties. For instance, compounds with similar structures have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells. A study demonstrated that benzofuran derivatives can disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Table 1: Summary of Anticancer Activities

| Compound | Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Compound A | K562 (leukemia) | Induces apoptosis via ROS generation | 10 |

| Compound B | A549 (lung cancer) | Inhibits tubulin polymerization | 15 |

| (Z)-6-hydroxy... | MCF7 (breast cancer) | Apoptosis induction (pending study) | TBD |

Anti-inflammatory Effects

The anti-inflammatory properties of benzofuran derivatives are well-documented. Compounds similar to this compound have been shown to significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo . This suggests potential applications in treating chronic inflammatory diseases.

Case Study: Anti-inflammatory Activity

In a recent study, a related benzofuran compound was tested for its ability to decrease inflammation markers in murine macrophages. The results indicated a reduction in TNF levels by over 90%, highlighting the compound's potential as an anti-inflammatory agent .

Neuroprotective Effects

Benzofuran derivatives have also been investigated for neuroprotective effects. Some studies suggest that these compounds may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer’s disease. This action could be attributed to their ability to modulate oxidative stress and inflammatory responses in neuronal cells .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : The compound likely activates intrinsic apoptotic pathways through ROS generation and mitochondrial dysfunction.

- Cytokine Modulation : It may downregulate inflammatory cytokines, contributing to its anti-inflammatory effects.

Scientific Research Applications

Anticancer Activity

Research indicates that benzofuran derivatives can exhibit significant cytotoxicity against various cancer cell lines. For example, compounds structurally similar to this one have shown IC50 values as low as 5 μM against leukemia cells. The mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases, which are critical in programmed cell death pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable. Similar benzofuran derivatives have been shown to inhibit the activity of nuclear factor kappa B (NF-kB) and reduce levels of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-1 (IL-1). The presence of hydroxy and piperidine groups in the structure may enhance these anti-inflammatory effects.

Antimicrobial Properties

Benzofuran derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may possess similar antimicrobial properties, potentially making it useful in treating infections.

Structure–Activity Relationship (SAR)

The biological activity of benzofuran derivatives is highly dependent on their structural features. Key findings regarding SAR include:

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxy group at position 6 | Enhances anti-inflammatory and cytotoxic effects |

| Piperidine substituent | May improve binding affinity to biological targets |

| Trimethoxybenzylidene moiety | Potentially increases overall biological activity |

Cytotoxicity Assays

In vitro studies using K562 leukemia cells have shown that compounds similar to this one can induce apoptosis through ROS generation and caspase activation.

Anti-inflammatory Studies

A derivative exhibited a 93% reduction in TNF levels in macrophages during testing, indicating strong anti-inflammatory potential.

Antimicrobial Testing

Compounds with similar structures demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting efficacy as antimicrobial agents.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural differences and inferred properties:

Key Structural and Functional Differences

Substituent at Position 2

- Thienylmethylene () : The sulfur atom in thiophene increases polarizability, which may enhance interactions with hydrophobic pockets but reduce aqueous solubility compared to methoxy-substituted analogs .

- 4-Methoxybenzylidene () : A single methoxy group offers moderate electron donation, balancing lipophilicity and reactivity .

Substituent at Position 7

- Target Compound : The 4-methylpiperidinyl group adds steric bulk and lipophilicity, favoring blood-brain barrier penetration or interaction with lipid-rich environments .

Heterocyclic Modifications

- Piperidine vs. Piperazine : Piperidine (target compound) has one nitrogen atom, contributing to basicity, while piperazine () contains two nitrogens, enabling stronger hydrogen bonding and chelation .

Q & A

Q. What are the common synthetic routes for (Z)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one?

The synthesis typically involves a multi-step condensation reaction . A benzofuran precursor (e.g., 6-hydroxybenzofuran-3(2H)-one) is reacted with 2,4,5-trimethoxybenzaldehyde in the presence of a base (e.g., NaOH or K₂CO₃) in ethanol or methanol under reflux. The 4-methylpiperidine moiety is introduced via alkylation or Mannich reaction, followed by purification via recrystallization or column chromatography . Key parameters include:

- Solvent selection : Polar aprotic solvents enhance reaction efficiency.

- Temperature control : Reflux conditions (70–80°C) prevent side reactions.

- Purification : Silica gel chromatography is critical for isolating the Z-isomer .

Q. Which analytical techniques are essential for structural confirmation of this compound?

A combination of spectroscopic and chromatographic methods is required:

- NMR : 1H and 13C NMR confirm substituent positions and stereochemistry. 2D NMR (e.g., COSY, NOESY) resolves spatial arrangements, particularly for the Z-configuration of the benzylidene group .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₂₈H₃₁NO₇, exact mass: 493.21 g/mol) .

- HPLC : Assesses purity (>95%) and detects trace isomers .

Q. What functional groups contribute to the compound's bioactivity?

The benzofuran core , hydroxy group at position 6, and 2,4,5-trimethoxybenzylidene moiety enable hydrogen bonding and π-π interactions with biological targets. The 4-methylpiperidinylmethyl side chain enhances solubility and membrane permeability .

Advanced Questions

Q. How can researchers optimize the stereochemical control of the Z-isomer during synthesis?

Steric and electronic factors influence the Z/E ratio. Strategies include:

- Solvent polarity : Non-polar solvents favor the Z-configuration by reducing dipole-dipole repulsions.

- Catalysis : Lewis acids (e.g., ZnCl₂) stabilize the transition state for Z-selectivity .

- Temperature modulation : Lower temperatures (0–25°C) slow isomerization kinetics . Validation via X-ray crystallography (e.g., bond angles of the benzylidene group) is recommended to confirm stereochemistry .

Q. How should discrepancies in reported biological activities (e.g., IC₅₀ values) be addressed?

Contradictions may arise from impurities , isomeric contamination , or assay variability . Methodological solutions:

Q. What computational tools can predict the compound's interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. Key steps:

- Target selection : Prioritize receptors with hydrophobic pockets (e.g., kinases) due to the compound's aromatic framework.

- Ligand preparation : Optimize protonation states of the piperidine nitrogen and hydroxy group using ChemAxon .

- Free energy calculations : MM-PBSA/GBSA quantify binding energies, highlighting the role of the trimethoxy group in stabilizing interactions .

Key Methodological Recommendations

- Stereochemical analysis : Use NOESY NMR to confirm spatial proximity between the benzylidene group and benzofuran oxygen .

- Reaction optimization : Employ Design of Experiments (DoE) to evaluate the impact of solvent, temperature, and catalyst on yield .

- Bioactivity validation : Pair in vitro assays (e.g., enzyme inhibition) with in silico ADMET profiling to assess druggability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.